Cas no 2138393-16-3 (1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine)

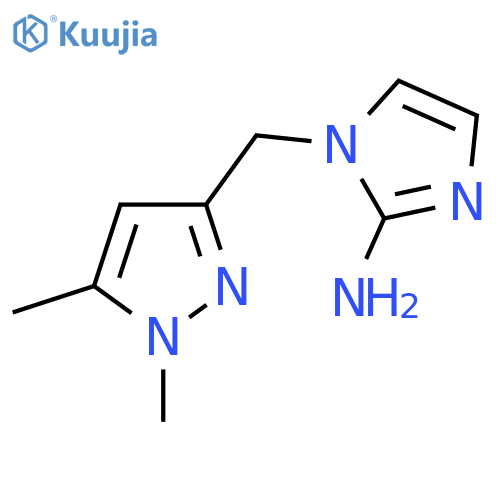

2138393-16-3 structure

商品名:1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine

- EN300-1110196

- 2138393-16-3

- 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine

-

- インチ: 1S/C9H13N5/c1-7-5-8(12-13(7)2)6-14-4-3-11-9(14)10/h3-5H,6H2,1-2H3,(H2,10,11)

- InChIKey: JGPRUCZRWMRGQY-UHFFFAOYSA-N

- ほほえんだ: N1(C=CN=C1N)CC1C=C(C)N(C)N=1

計算された属性

- せいみつぶんしりょう: 191.11709544g/mol

- どういたいしつりょう: 191.11709544g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1110196-1.0g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 1g |

$1500.0 | 2023-06-10 | ||

| Enamine | EN300-1110196-0.1g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1110196-0.25g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1110196-0.05g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 0.05g |

$827.0 | 2023-10-27 | |

| Enamine | EN300-1110196-5.0g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 5g |

$4349.0 | 2023-06-10 | ||

| Enamine | EN300-1110196-1g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1110196-10g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1110196-0.5g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 0.5g |

$946.0 | 2023-10-27 | |

| Enamine | EN300-1110196-10.0g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 10g |

$6450.0 | 2023-06-10 | ||

| Enamine | EN300-1110196-2.5g |

1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine |

2138393-16-3 | 95% | 2.5g |

$1931.0 | 2023-10-27 |

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

2138393-16-3 (1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量